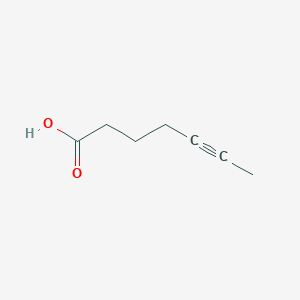![molecular formula C8H5ClN4 B2630203 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile CAS No. 1104381-00-1](/img/structure/B2630203.png)
6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile
Overview
Description
6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by the presence of a chloro group at the 6th position, a methyl group at the 1st position, and a carbonitrile group at the 4th position of the imidazo[4,5-c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles. For instance, the cyclization of 2-chloro-3-cyanopyridine with methylamine under basic conditions can yield the desired compound. The reaction typically requires a nickel catalyst and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atoms in the imidazo[4,5-c]pyridine ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nickel Catalysts: Used in cyclization reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazopyridines, while oxidation and reduction reactions can lead to different oxidation states of the nitrogen atoms.
Scientific Research Applications
6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Material Science: The compound is used in the development of functional materials, such as organic semiconductors and dyes for solar cells.
Biological Research: It serves as a tool for studying biological processes and pathways, particularly those involving nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile: Lacks the chloro group at the 6th position.
6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile: Lacks the methyl group at the 1st position.
6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine: Lacks the carbonitrile group at the 4th position.
Uniqueness
The uniqueness of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-1-methylimidazo[4,5-c]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c1-13-4-11-8-5(3-10)12-7(9)2-6(8)13/h2,4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHKBWMDRJSRJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(C=C21)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2630122.png)

![6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2630128.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2630133.png)
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide](/img/structure/B2630135.png)


![N-[1-(Aminomethyl)cyclopentyl]-5,6-dichloropyridine-3-sulfonamide;hydrochloride](/img/structure/B2630139.png)


![(NZ)-N-[(3-phenylmethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2630142.png)

